molecular formula C21H20N4O5S B2514514 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide CAS No. 364057-89-6

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide

Cat. No.: B2514514
CAS No.: 364057-89-6
M. Wt: 440.47
InChI Key: KHFKYPRKQIDTNZ-MDWZMJQESA-N
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Description

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a cinnamamide moiety linked to a sulfamoylphenyl group, which is further connected to a dimethoxypyrimidinyl ring. This unique structure endows the compound with specific chemical and biological properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide typically involves a multi-step process:

  • Formation of the Sulfamoylphenyl Intermediate

      Starting Materials: 4-aminobenzenesulfonamide and 2,6-dimethoxypyrimidine.

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent (e.g., dichloromethane) at room temperature.

  • Coupling with Cinnamoyl Chloride

      Starting Materials: The sulfamoylphenyl intermediate and cinnamoyl chloride.

      Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent (e.g., dichloromethane) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the cinnamamide moiety.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduced forms of the cinnamamide group.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Performed in polar solvents with or without catalysts.

      Products: Substituted derivatives at the phenyl or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium.

    Reduction: NaBH₄ in methanol.

    Substitution: Amines in ethanol with catalytic amounts of acid.

Scientific Research Applications

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide has diverse applications in scientific research:

  • Chemistry

      Catalysis: Used as a ligand in catalytic reactions.

      Material Science: Incorporated into polymers for enhanced properties.

  • Biology

      Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.

      Cell Signaling: Modulates signaling pathways in cellular processes.

  • Medicine

  • Industry

      Pharmaceuticals: Used in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide is unique due to its cinnamamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-29-20-14-18(23-21(24-20)30-2)25-31(27,28)17-11-9-16(10-12-17)22-19(26)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,26)(H,23,24,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFKYPRKQIDTNZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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